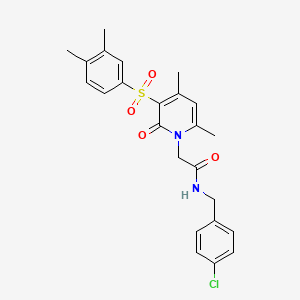

![molecular formula C16H15ClN2O B2508236 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol CAS No. 431931-41-8](/img/structure/B2508236.png)

1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol" is a structurally complex molecule that is related to various benzimidazole derivatives studied for their diverse biological activities and chemical properties. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, which have been extensively researched for their potential in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions. For instance, the synthesis of 1,2-bis(benzimidazol-2-yl)ethanols involves the use of ethanol as a solvent and may include steps such as condensation and complexation with metal ions like Co(II), Pd(II), and Zn(II) . Similarly, the synthesis of related compounds, such as 1-aryl-2-thiomethylene benzimidazol-2-yl derivatives, includes condensation reactions with 2-chloromethyl benzimidazole in the presence of sodium hydroxide in ethanol .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, the spectral data of bis-benzimidazoles suggest that these compounds can act as tridentate ligands, coordinating through the C=N nitrogen and OH oxygen atoms . The crystal structure of related compounds, such as 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate, reveals dihedral angles between the benzene and benzimidazole rings and the presence of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions, including complexation with metal ions. The spectral characterization of these complexes provides insights into their chemical behavior. For instance, the Zn(II) complexes of 2-(5-methyl-1H-benzimidazol-2-yl) derivatives show different molar ratios and ionic characters depending on the substituents on the benzimidazole ring and the type of zinc salt used for complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure and substituents. These compounds often exhibit fluorescence, which can be analyzed using fluorescence spectroscopy. For example, the Zn(II) complex of 1,2-bis(5-chloro-1H-benzimidazol-2-yl)ethanol shows significant fluorescence characteristics . The solubility and molar conductivity of these compounds and their complexes can also provide valuable information about their physical properties and potential applications .

Scientific Research Applications

Green Synthesis and Metal Complex Formation

Research on benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, has led to advancements in green chemistry practices. A study by Taj et al. (2020) highlights the swift, one-pot, solvent-free synthesis of benzimidazole derivatives and their complexes with transition metals. These derivatives, including those similar to the compound of interest, have been characterized and evaluated for their antioxidant potential and inhibitory activity against various enzymes. The study emphasizes the importance of green synthesis methods and the potential biomedical applications of benzimidazole complexes (Taj et al., 2020).

Antimicrobial and Antitumor Properties

Compounds structurally related to 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol have been explored for their antimicrobial and antitumor properties. For instance, complexes derived from benzimidazole have been synthesized as potential antitumor compounds. Abdel-Ghani and Mansour (2012) discussed the synthesis of Pd(II) and Pt(II) complexes with benzimidazole methyl ester, revealing their potential as antitumor agents through structural and spectroscopic analysis (Abdel-Ghani & Mansour, 2012).

CNS Depressant Activity

The central nervous system (CNS) depressant properties of benzimidazole derivatives have also been investigated. A study examined the CNS activity of various benzimidazole compounds, indicating potential applications in the development of new sedatives or CNS depressants. Although this research does not directly involve 1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol, it underscores the therapeutic potential of benzimidazole derivatives in neuroscience and pharmacology.

Material Science and Coordination Chemistry

In material science and coordination chemistry, benzimidazole derivatives have been used to synthesize novel materials and complexes with unique properties. For example, Yang et al. (2014) explored the synthesis of nickel complexes with benzimidazole derivatives, demonstrating diverse structural formations and magnetic properties. Such studies indicate the potential of benzimidazole derivatives, including those structurally related to the compound of interest, in the development of new materials with tailored properties (Yang et al., 2014).

Safety And Hazards

properties

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWUTNBNZBOBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)